molecular formula C10H16ClN3O B2820512 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1385696-85-4

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B2820512
CAS No.: 1385696-85-4
M. Wt: 229.71
InChI Key: FJBRRIFLNBRKGX-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative. For instance, cyclopropylcarboxylic acid can be reacted with an amidoxime under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Substitution on the piperidine ring: The 1,2,4-oxadiazole derivative can then be reacted with piperidine under suitable conditions to introduce the piperidine moiety.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step, and the use of high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of receptor binding and signal transduction due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride depends on its specific biological target. Generally, the compound may interact with receptors or enzymes, modulating their activity. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of the cyclopropyl group, which can confer additional steric and electronic properties. This can affect the compound’s reactivity and binding interactions, making it a valuable scaffold for

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBRRIFLNBRKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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